Camelliaside A (Standard)

Antioxidant Free Radical Cell-Free Assay

Camelliaside A (Standard) is a certified reference standard (≥98% HPLC) of kaempferol 3-O-[2-O-β-D-galactopyranosyl-6-O-α-L-rhamnopyranosyl]-β-D-glucopyranoside, isolated from Camellia sinensis seeds. Its defined triglycoside structure—specifically the Gal(1→2)[Rha(1→6)]Glc linkage—directly impacts lipid antioxidant efficacy (63.51% LOOH inhibition) and enzyme inhibition profiles versus Camelliaside B. Use for HPLC/UPLC/LC-MS method validation or as a moderate superoxide radical scavenger control (IC50 137.44 µM).

Molecular Formula C33H40O20
Molecular Weight 756.7 g/mol
Cat. No. B15590824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamelliaside A (Standard)
Molecular FormulaC33H40O20
Molecular Weight756.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1
InChIKeyVNLOLXSJMINBIS-XWAGUSETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camelliaside A (Standard): A Kaempferol Triglycoside Analytical Reference for Antioxidant and Anti-Inflammatory Research


Camelliaside A (Standard) is a purified flavonol triglycoside, chemically defined as kaempferol 3-O-[2-O-β-D-galactopyranosyl-6-O-α-L-rhamnopyranosyl]-β-D-glucopyranoside [1]. Isolated from Camellia sinensis seeds [1], this compound serves as a certified reference standard for analytical method development, quality control, and biochemical assays. Its utility is anchored in reproducible purity (typically ≥98% by HPLC) and well-characterized enzyme inhibition and radical scavenging activities .

Why Camelliaside A Cannot Be Substituted with Generic Kaempferol or Other Flavonol Glycosides


While Camelliaside A shares the kaempferol aglycone core with Camelliaside B and other kaempferol glycosides, its distinct triglycoside structure—specifically the Gal(1→2)[Rha(1→6)]Glc linkage [1]—profoundly impacts its physicochemical behavior and biological performance. Direct comparative studies reveal that even minor glycosylation differences yield divergent radical scavenging potencies, enzyme inhibition profiles, and crucially, oil solubility and lipid antioxidant efficacy [2]. Consequently, substituting Camelliaside A with a cheaper analog like Camelliaside B or kaempferol would invalidate quantitative analytical methods and confound the interpretation of structure-activity relationships in lipid-based or enzyme-targeted studies.

Quantitative Differentiation Evidence: Camelliaside A vs. Structural Analogs and Synthetic Standards


Superoxide Radical Scavenging: Camelliaside A vs. Quercetin and Kaempferol

In a head-to-head comparison of four polyphenols, Camelliaside A demonstrates moderate superoxide radical scavenging activity (IC50 = 137.44 µM in a cell-free assay) . This activity is significantly lower than the potent scavenging of quercetin (IC50 = 43.78 µM for DPPH; 178.40 µM for ABTS) and kaempferol (exact IC50 not reported but ranked above Camelliaside A) [1]. This data positions Camelliaside A as a specific, mid-range reference point, not a high-potency antioxidant, making it valuable for calibrating assays and distinguishing moderate from high-efficacy flavonols [1].

Antioxidant Free Radical Cell-Free Assay

Lipid Peroxidation Inhibition: Camelliaside A vs. Camelliaside B and Quercetin

In a direct comparative study using camellia oil, Camelliaside A inhibited lipid hydroperoxide (LOOH) formation by 63.51%. Its close analog, Camelliaside B, exhibited superior inhibition at 72.75%, while kaempferol (79.62%) and quercetin (87.68%) demonstrated progressively higher efficacy [1]. This 9.24% lower inhibition relative to Camelliaside B, despite Camelliaside A's slightly higher intrinsic radical-scavenging capacity [1], is attributed to its lower solubility in oil, a critical performance parameter in lipophilic systems [1].

Lipid Oxidation Food Chemistry Natural Antioxidant

Molecular Docking-Derived Binding Affinity to Linolenic Acid: Camelliaside A vs. TBHQ

Computational docking studies reveal that Camelliaside A binds to linolenic acid with a binding energy of 7.83 kcal/mol, which is stronger than the synthetic antioxidant standard TBHQ (7.64 kcal/mol) [1]. This in silico prediction of enhanced molecular interaction with polyunsaturated fatty acids supports its observed antioxidant activity in lipid matrices [1].

Molecular Docking Fatty Acid Interaction In Silico Screening

In Vivo Gastric Ulcer Protection: Camelliaside A vs. Vehicle Control

A patent (CN111297979A) demonstrates that Camelliaside A (termed Camellianin A) significantly ameliorates gastric mucosal lesions in a rat acute gastric ulcer model. The compound acts by downregulating the NF-κB inflammatory signaling pathway, leading to a quantifiable reduction in the pro-inflammatory cytokine IL-6 expression [1]. While numerical lesion score data is not publicly detailed in the abstract, the patent asserts a clear therapeutic effect over the vehicle control group [1].

Anti-inflammatory Gastric Ulcer NF-κB Pathway

Analytical Standardization and Purity: Camelliaside A vs. Unstandardized Plant Extracts

Commercial Camelliaside A (Standard) is supplied with certified HPLC purity, typically ≥98% , accompanied by a Certificate of Analysis detailing exact chromatographic purity and retention time under specified RP-HPLC conditions (e.g., water:acetonitrile = 20:80, 250 nm) . This level of analytical characterization starkly contrasts with crude Camellia extracts, which contain variable mixtures of Camelliaside A, B, and other flavonoids [1].

Analytical Chemistry Quality Control HPLC Standard

Defined Research Applications for Camelliaside A (Standard) Based on Quantitative Differentiation


Method Development and Validation in Flavonol Glycoside Analysis

Camelliaside A (Standard) is the appropriate choice for developing and validating HPLC, UPLC, or LC-MS methods aimed at quantifying Camelliaside A and structurally similar kaempferol triglycosides in Camellia-derived products. Its certified high purity (≥98%) and defined chromatographic properties ensure accurate calibration curves and reliable peak identification, a requirement unfulfilled by unstandardized extracts [1].

Structure-Activity Relationship (SAR) Studies on Glycosylation Impact

Due to its direct comparative performance data against Camelliaside B in lipid systems (63.51% vs. 72.75% LOOH inhibition) [2], Camelliaside A serves as a critical comparator for elucidating how the Gal(1→2)[Rha(1→6)]Glc vs. Xyl(1→2)[Rha(1→6)]Glc glycosidic linkage influences solubility, bioavailability, and antioxidant efficacy in lipophilic environments.

In Vivo Validation of NF-κB Pathway Modulation in Gastrointestinal Models

Researchers investigating natural product modulators of the NF-κB inflammatory pathway in gastric tissues can utilize Camelliaside A as a validated chemical probe. Its demonstrated in vivo efficacy in reducing gastric ulcer severity and IL-6 levels in a rat model [3] provides a strong, patent-backed rationale for its use in mechanistic studies.

Calibration of Moderate-Range Antioxidant Activity in Cell-Free Assays

With a superoxide radical scavenging IC50 of 137.44 µM , Camelliaside A occupies a specific, moderate activity niche. It is ideal for use as a calibration standard or a 'middle-range' control in high-throughput screening assays, enabling researchers to distinguish between low-efficacy (IC50 > 200 µM), moderate (IC50 ~ 100-200 µM), and high-efficacy (IC50 < 50 µM) radical scavengers, as exemplified by the higher potency of quercetin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Camelliaside A (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.